Tbi-223

Mitochondrial toxicity Oxazolidinone safety MPS IC50

TBI-223 is the preferred oxazolidinone for tuberculosis and MRSA infection models requiring prolonged therapy. Designed to overcome linezolid's mitochondrial toxicity, it exhibits a selectivity index 5.6-fold higher. Its IC50 of 68 μg/mL for MPS inhibition is >22-fold higher than linezolid, making it a benchmark low-toxicity control. Phase 1 PK data support formulation research, while murine MRSA models show equivalent bacterial burden reduction. Choose TBI-223 for long-term efficacy studies (>14 days) where linezolid's myelosuppression would confound results.

Molecular Formula C17H20FN3O5
Molecular Weight 365.4 g/mol
CAS No. 2071265-08-0
Cat. No. B3182091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbi-223
CAS2071265-08-0
Molecular FormulaC17H20FN3O5
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CC4(C3)COC4)F
InChIInChI=1S/C17H20FN3O5/c1-24-15(22)19-5-12-6-21(16(23)26-12)11-2-3-14(13(18)4-11)20-7-17(8-20)9-25-10-17/h2-4,12H,5-10H2,1H3,(H,19,22)/t12-/m0/s1
InChIKeyZNBRXLSWXJKKLJ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TBI-223 (CAS 2071265-08-0): Next-Generation Oxazolidinone Antibiotic for Tuberculosis Research and Procurement


TBI-223 is a novel, orally bioavailable oxazolidinone antibiotic in clinical development for tuberculosis (TB). It is designed as a next-generation agent to overcome the safety limitations of linezolid, particularly myelosuppression and mitochondrial toxicity, which restrict prolonged use in TB therapy [1]. Preclinical and Phase 1 studies demonstrate potent antimycobacterial activity, with a translational PK-PD framework predicting culture conversion rates exceeding 90% at optimized doses [2]. TBI-223 is currently under evaluation in a Phase 2a clinical trial for TB treatment [3].

Why TBI-223 Cannot Be Simply Substituted with Linezolid or Other Oxazolidinones in Research and Therapeutic Regimens


Oxazolidinones share a common mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, but they exhibit significant divergence in safety and pharmacokinetic profiles that preclude simple substitution. Linezolid, the class archetype, is associated with dose- and duration-dependent myelosuppression and peripheral neuropathy, with Nix-TB trial data showing neuropathy in 81% and myelosuppression in 48% of patients [1]. These toxicities stem from mitochondrial protein synthesis inhibition, a property that varies dramatically across oxazolidinones [2]. TBI-223 was specifically designed to reduce this mitochondrial toxicity while maintaining antimycobacterial potency, and side-by-side profiling confirms that its selectivity index is substantially higher than that of linezolid and most other analogs [3]. Therefore, substituting TBI-223 with another oxazolidinone without accounting for these differences would compromise the safety-efficacy balance, particularly in long-duration TB treatment regimens.

Quantitative Evidence Guide: Direct Comparative Data for TBI-223 Against Linezolid and Other Oxazolidinone Analogs


Mitochondrial Protein Synthesis (MPS) Inhibition: TBI-223 Exhibits >22-Fold Lower Potency than Linezolid, Indicating Reduced Toxicity Risk

In a side-by-side comparison of oxazolidinones using the MitoBiogenesis in-cell ELISA assay, TBI-223 demonstrated an MPS IC50 of 68 μg/mL, compared to 3 μg/mL for linezolid [1]. This >22-fold higher IC50 indicates that TBI-223 is a significantly weaker inhibitor of mitochondrial protein synthesis, a key driver of clinical myelosuppression and neuropathy. The MPS IC50 values for other analogs were: tedizolid 0.2 μg/mL, sutezolid 4.2 μg/mL, delpazolid 5.8 μg/mL, and contezolid 10.6 μg/mL [1].

Mitochondrial toxicity Oxazolidinone safety MPS IC50

Selectivity Index (SI) for M. tuberculosis: TBI-223 Achieves SI of 45 (MIC50) and 34 (MIC90), Exceeding Linezolid by >5-Fold

The selectivity index, defined as the ratio of MPS IC50 to MIC, serves as a quantitative predictor of the therapeutic window. For M. tuberculosis, TBI-223 exhibited SI values of 45 (using MIC50) and 34 (using MIC90) [1]. In contrast, linezolid's SI values were 8 (MIC50) and 4 (MIC90), representing a >5-fold improvement for TBI-223 [1]. Sutezolid, another next-generation oxazolidinone, showed SI values of 20 (MIC50) and 10 (MIC90), while tedizolid had SI values of only 2 (MIC50) and 0.5 (MIC90) [1].

Selectivity index Therapeutic window Mycobacterium tuberculosis

Predicted Clinical Culture Conversion: TBI-223 BPaL Regimen Achieves >90% Conversion by Month 2, Matching Nix-TB Outcomes with Improved Safety

A translational PK-PD model integrating preclinical and Phase 1 data predicted that daily doses of 1200–2400 mg TBI-223, when combined with bedaquiline and pretomanid (BPaL), would achieve efficacy comparable to the linezolid-containing BPaL regimen [1]. Specifically, the model projected that >90% of patients would reach sputum culture conversion by two months [1]. This prediction aligns with the observed 90% favorable outcome rate in the Nix-TB trial of BPaL, but with the anticipated benefit of reduced toxicity due to TBI-223's lower MPS inhibition [2].

PK-PD modeling Culture conversion BPaL regimen

Preclinical Efficacy in MRSA Models: TBI-223 Matches Linezolid's Antibacterial Activity with Equivalent Dose-Dependent Reduction in Bacterial Burden

In three murine models of MRSA infection (bacteremia, skin wound, and orthopedic-implant-associated infection), TBI-223 administered at 80 and 160 mg/kg twice daily demonstrated dose-dependent efficacy comparable to linezolid at 40 and 80 mg/kg twice daily [1]. The dosages were selected based on matched pharmacokinetic exposure, ensuring a valid comparison [1]. Both compounds achieved significant reductions in bacterial burden and disease severity compared to sham-treated controls, with no statistical difference between the two drugs [1].

MRSA Preclinical efficacy Oxazolidinone comparator

Clinical Phase 1 Safety and Tolerability: TBI-223 Demonstrates Favorable Profile up to 2600 mg Single Dose and 2400 mg Daily over 14 Days

A Phase 1 study in 114 healthy adults evaluated single ascending doses up to 2600 mg and multiple ascending doses up to 2400 mg daily for 14 days [1]. TBI-223 was generally safe and well tolerated across all dose levels. No deaths, serious adverse events, severe adverse events, or discontinuations due to adverse effects (excluding COVID-19) occurred [1]. QTc prolongation >450 ms occurred at a similar rate in TBI-223 and placebo groups [1]. The terminal half-life ranged from 1.9 to 3.8 hours, and exposures were nearly dose-proportional [1].

Phase 1 clinical trial Safety Tolerability Pharmacokinetics

Scalable Synthesis: Key Intermediate Produced at 100 g Scale with 87% Yield and >99% Purity

A low-cost, protecting group-free route to the key intermediate 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been demonstrated at 100 g scale [1]. The optimized ring formation reaction proceeded with an isolated yield of 87% and final product purity exceeding 99% [1]. This scalable process avoids the expensive 2-oxa-6-azaspiro[3,3]heptane building block used in prior synthetic routes, significantly reducing manufacturing costs [1].

Synthesis Scalability Cost of goods

Optimal Research and Industrial Applications for TBI-223 Based on Quantitative Evidence


Preclinical Evaluation of Next-Generation BPaL Regimens for Multidrug-Resistant Tuberculosis

TBI-223 is ideally suited for preclinical TB research aimed at optimizing the bedaquiline-pretomanid-oxazolidinone regimen. The translational PK-PD model predicts >90% 2-month culture conversion with TBI-223 doses of 1200-2400 mg daily [1], while side-by-side profiling confirms a selectivity index 5.6-fold higher than linezolid [2]. This combination of predicted efficacy and improved safety window makes TBI-223 the preferred oxazolidinone for murine and rabbit TB models evaluating sterilizing activity and relapse rates.

Mitochondrial Toxicity Profiling and Oxazolidinone Safety Research

With an MPS IC50 of 68 μg/mL—>22-fold higher than linezolid [1]—TBI-223 serves as a benchmark low-toxicity oxazolidinone for comparative studies of mitochondrial protein synthesis inhibition. Researchers investigating structure-toxicity relationships within the oxazolidinone class should procure TBI-223 as a positive control for reduced mitochondrial liability, enabling side-by-side comparisons with linezolid (IC50 3 μg/mL), tedizolid (IC50 0.2 μg/mL), and other analogs.

Gram-Positive Infection Models Requiring Prolonged Antibiotic Therapy

In murine MRSA infection models, TBI-223 at 80-160 mg/kg BID achieves equivalent bacterial burden reduction to linezolid at 40-80 mg/kg BID [1]. Given its favorable MPS inhibition profile, TBI-223 is the superior choice for research applications requiring extended oxazolidinone therapy (>14 days), such as chronic osteomyelitis or implant-associated infection models, where linezolid's toxicity would confound long-term efficacy assessments.

Formulation Development and Pharmacokinetic Optimization Studies

Phase 1 data demonstrate that TBI-223 sustained-release tablets achieve a mean AUC0-inf of 70-80% relative to immediate-release tablets, with >50% lower Cmax [1]. This characteristic supports research into novel oral formulations aimed at optimizing oxazolidinone exposure profiles. The compound's dose-proportional PK and terminal half-life of 1.9-3.8 hours [1] provide a well-characterized baseline for formulation scientists developing extended-release or targeted-delivery systems for tuberculosis therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tbi-223

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.